(3R,4aS)-3,9,9-Trimethyl-6-pentyl-2,4,4a,9-tetrahydro-3H-xanthen-8-ol
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Overview
Description
(3R,4aS)-3,9,9-Trimethyl-6-pentyl-2,4,4a,9-tetrahydro-3H-xanthen-8-ol is a complex organic compound with a unique structure that includes multiple chiral centers. This compound is part of the xanthene family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4aS)-3,9,9-Trimethyl-6-pentyl-2,4,4a,9-tetrahydro-3H-xanthen-8-ol typically involves multiple steps, including the formation of the xanthene core and the introduction of the specific substituents. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry at the chiral centers. Reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4aS)-3,9,9-Trimethyl-6-pentyl-2,4,4a,9-tetrahydro-3H-xanthen-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or aldehydes to alcohols.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3R,4aS)-3,9,9-Trimethyl-6-pentyl-2,4,4a,9-tetrahydro-3H-xanthen-8-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,4aS)-3,9,9-Trimethyl-6-pentyl-2,4,4a,9-tetrahydro-3H-xanthen-8-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4aS,4bS,10aR,10bS,11S,12aS)-2,3,11-Trihydroxy-2-(hydroxymethyl)-10a,12a-dimethyl-2,3,4,4a,5,6,10b,11,12,12a-decahydrochrysene-1,8(4bH,10aH)-dione
- (3R,4aS,5R)-4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
(3R,4aS)-3,9,9-Trimethyl-6-pentyl-2,4,4a,9-tetrahydro-3H-xanthen-8-ol is unique due to its specific stereochemistry and the presence of multiple chiral centers
Properties
CAS No. |
63286-62-4 |
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Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(6R,10aS)-6,9,9-trimethyl-3-pentyl-5,6,7,10a-tetrahydroxanthen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-17(22)20-19(13-15)23-18-11-14(2)9-10-16(18)21(20,3)4/h10,12-14,18,22H,5-9,11H2,1-4H3/t14-,18+/m1/s1 |
InChI Key |
TYOANFOJLIFESI-KDOFPFPSSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2C(=C1)O[C@H]3C[C@@H](CC=C3C2(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)OC3CC(CC=C3C2(C)C)C)O |
Origin of Product |
United States |
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